Ppads

描述

吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸是一种选择性的嘌呤能P2X受体拮抗剂。 它以其阻断兔输精管中三磷酸腺苷或α,β-亚甲基-三磷酸腺苷诱导的收缩的能力而闻名 。 这种化合物对P2X受体具有相对的选择性,并且在其他受体类型中活性很小 。

准备方法

吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸是通过一系列涉及吡哆醛磷酸衍生物的化学反应合成的。合成路线通常包括吡哆醛磷酸的重氮化,然后与合适的芳香族化合物偶联以引入偶氮苯基。 然后将所得化合物磺化以引入二磺酸基 。 工业生产方法可能涉及优化反应条件以最大限度地提高产率和纯度,包括温度控制、pH调节和催化剂的使用 。

化学反应分析

2.1. Reduction of Azo Linkage

The azo bond in PPADS undergoes reductive cleavage in the presence of sodium dithionite (Na₂S₂O₄) or biological reductants (e.g., glutathione), yielding amine derivatives :

2.2. Substitution Reactions

This compound participates in nucleophilic substitution at the phosphate and sulfonate groups:

- Phosphate group : Reacts with alcohols or amines to form esters or amides .

- Sulfonate groups : Replaceable with carboxylic acids via diazonium salt intermediates, enhancing metabolic stability .

| Reaction Type | Conditions | Product IC₅₀ (P2X3) | Source |

|---|---|---|---|

| Sulfonate → Carboxylate | Diazotization, Cu(I) catalysis | 400–700 nM |

2.3. Oxidation and Degradation

- Oxidation : this compound reacts with hydrogen peroxide (H₂O₂) or hydroxyl radicals (- OH), leading to sulfonate oxidation and loss of receptor affinity .

- Photodegradation : UV light (254 nm) cleaves the azo bond, producing free radicals and inactive fragments .

Receptor-Binding Interactions

This compound inhibits P2X receptors by forming ionic and hydrogen bonds with extracellular lysine residues (e.g., Lys-249 in hP2X1R) :

- Binding Affinity : pIC₅₀ = 6.12 ± 0.15 (WT hP2X1R) .

- Mutagenesis Studies : K249C mutation reduces this compound sensitivity 3-fold (pIC₅₀ = 5.60 ± 0.05) .

| Mutation | This compound IC₅₀ (μM) | ATP EC₅₀ (μM) | Source |

|---|---|---|---|

| Wild-Type hP2X1R | 0.8 | 1.1 | |

| K249C | 2.5 | 1.3 |

Stability and Environmental Factors

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) due to protonation of sulfonate groups .

- Thermal Stability : Stable at 25°C for 24 hours in neutral buffers; decomposes above 60°C .

Comparative Reactivity with Analogues

This compound differs from iso-PPADS (2′,5′-disulfonic isomer) in reaction kinetics and receptor specificity :

| Property | This compound | iso-PPADS |

|---|---|---|

| Azo Bond Stability | Moderate | High |

| P2X3 IC₅₀ | 1–2.6 μM | 400–700 nM |

| Solubility | 100 mM (H₂O) | 150 mM (H₂O) |

科学研究应用

Pharmacological Applications

PPADS is primarily utilized in pharmacological research to explore the role of purinergic signaling in various physiological and pathological processes. Its ability to inhibit P2X and P2Y receptors makes it a valuable tool in understanding receptor function and drug interactions.

Research Findings

A study highlighted that this compound effectively inhibits complement activation, which has implications for treating age-related macular degeneration (AMD). In vitro assays demonstrated that this compound reduced cell lysis in human cells exposed to complement activation by 74.7% at a concentration of 4.17 µM .

Neuroscience Research

This compound has been extensively used in neuroscience to investigate the role of ATP in synaptic transmission and neuroprotection.

Case Studies

- Neuroprotection : Research indicates that this compound can protect neurons from excitotoxicity induced by ATP, suggesting its potential use in neurodegenerative diseases .

- Pain Modulation : Studies have shown that this compound can attenuate pain responses in animal models, providing insights into its role as a therapeutic agent for pain management .

Ocular Medicine

The application of this compound in ocular medicine has gained attention due to its effects on retinal health.

Case Study: Age-Related Macular Degeneration (AMD)

In a controlled study on AMD, daily topical application of this compound significantly reduced choroidal neovascularization (CNV) by 41.8% and deposition of membrane attack complex (MAC) by 19.7% in mice models . These findings suggest that this compound may serve as a novel therapeutic strategy for managing ocular diseases characterized by abnormal vascular growth.

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸通过作为P2X受体的竞争性拮抗剂来发挥其作用。 它与这些受体上的正构位点结合,阻止三磷酸腺苷激活它们 。 这种抑制阻断了通道激活所需的构象变化,从而调节细胞对细胞外三磷酸腺苷的反应 。 该化合物的作用涉及多种受体亚型,包括P2X1、P2X2、P2X3、P2X5和P2X7 。

相似化合物的比较

吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸与其他类似化合物相比,例如:

吡哆醛-5'-磷酸-6-(2'-萘基偶氮-6'-硝基)4',8'-二磺酸盐: 这种化合物具有类似的结构,但在P2X1受体上表现出更高的效力.

Iso-PPADS: 一种具有类似效力但可逆阻断特性的衍生物.

KN-62: 另一种用于嘌呤能信号研究的P2受体拮抗剂.

这些化合物在结构上具有相似性,但在效力、选择性和受体阻断的可逆性方面有所不同,突出了吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸的独特特性 。

生物活性

PPADS is a well-characterized compound known for its role as a non-selective antagonist of P2 purinergic receptors. This article explores its biological activity, pharmacological properties, and implications in various research contexts.

Overview of this compound

This compound is chemically defined as Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt. It primarily functions as an antagonist for several P2X and P2Y receptor subtypes, which are integral to purinergic signaling pathways involved in numerous physiological and pathological processes.

This compound exhibits antagonistic effects on multiple P2X receptors:

- P2X1, P2X2, P2X3, P2X5 : IC50 values range from 1 to 2.6 μM .

- P2Y2-like receptors : IC50 approximately 0.9 mM .

- P2Y4 receptors : IC50 around 15 mM .

These interactions suggest that this compound can effectively block the action of ATP and other nucleotides at these receptor sites, thereby influencing calcium signaling and other downstream effects in various cell types .

Biological Effects

This compound has been shown to have several notable biological effects:

- Calcium Response Modulation : It delays the onset of calcium responses to mild hypoosmotic stress in cortical slices, indicating its role in cellular stress responses .

- Graft-Versus-Host Disease (GVHD) : In preclinical models, this compound has been found to block P2X7 receptors, which reduces the development of clinical and histological manifestations of GVHD in humanized mouse models .

- Neuroprotective Effects : Research indicates that this compound may mitigate gliotic responses after spinal cord injury by blocking purinergic signaling pathways, thus sparing tissue from damage .

Table 1: Summary of Key Studies Involving this compound

| Study Reference | Focus | Findings |

|---|---|---|

| Fonseca et al. (2015) | Graft-Versus-Host Disease | This compound reduced GVHD severity in humanized mice by blocking P2X7 receptors. |

| Cheung et al. (2015) | Cardiomyocytes | Characterized functional P2 receptors; highlighted the role of this compound in modulating receptor activity. |

| Rodríguez-Zayas et al. (2012) | Spinal Cord Injury | Demonstrated reduced gliosis and tissue sparing with this compound treatment post-injury. |

Detailed Case Study: Graft-Versus-Host Disease

In a significant study by Fonseca et al., the administration of this compound in a humanized mouse model demonstrated a marked reduction in both clinical symptoms and histological changes associated with GVHD. The study highlighted the potential therapeutic applications of this compound in managing immune-mediated conditions through its antagonistic action on purinergic receptors .

Pharmacological Profile

The pharmacological characterization of this compound reveals its broad-spectrum activity against various receptor types:

- Selectivity : While it is a non-selective antagonist, this compound shows varying potency across different receptor subtypes, which can be advantageous in dissecting specific purinergic signaling pathways.

- Applications in Research : this compound is frequently employed as a tool compound to explore the roles of purinergic signaling in diverse biological contexts, including neurobiology, immunology, and cardiovascular research .

属性

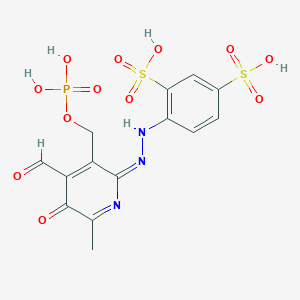

IUPAC Name |

4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFZSRRRZNXSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019090 | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149017-66-3 | |

| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PPADS?

A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].

Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?

A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.

Q3: How does this compound interact with P2 receptors at a molecular level?

A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].

Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?

A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.

Q6: Is there information available regarding the stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.

Q7: How does the structure of this compound contribute to its activity on P2 receptors?

A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].

Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].

Q9: What are some key findings regarding the in vivo efficacy of this compound?

A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].

Q10: What is known about the safety profile of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.

Q11: Has this compound been used to investigate the role of ATP in cell signaling?

A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].

Q12: Are there alternative compounds to this compound for studying P2 receptors?

A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。